molecular formula C15H10ClN3O3S2 B14990284 6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide

Cat. No.: B14990284
M. Wt: 379.8 g/mol
InChI Key: HIXMYHKMCBCPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene-2-carboxamide backbone substituted with a 6-chloro group and a 1,3,4-thiadiazole ring. The thiadiazole moiety is further modified with a (Z)-configured allylsulfanyl (prop-2-en-1-ylsulfanyl) group at position 5, which confers distinct electronic and steric properties. Key attributes include:

  • Molecular Formula: C₁₆H₁₁ClN₄O₃S₂ (exact mass: 393.0009 g/mol) .
  • The allylsulfanyl group enhances hydrophobicity and may participate in covalent bonding via the sulfur atom .

Properties

Molecular Formula

C15H10ClN3O3S2

Molecular Weight

379.8 g/mol

IUPAC Name

6-chloro-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C15H10ClN3O3S2/c1-2-5-23-15-19-18-14(24-15)17-13(21)12-7-10(20)9-6-8(16)3-4-11(9)22-12/h2-4,6-7H,1,5H2,(H,17,18,21)

InChI Key

HIXMYHKMCBCPKN-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.

    Introduction of the Thiadiazole Ring: This step involves the formation of the thiadiazole ring, which can be synthesized from thiosemicarbazide and appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the chromene core with the thiadiazole ring and introducing the carboxamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial production methods would require optimization of these steps to ensure high yield and purity, often involving the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chloro group in the chromene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, resulting in cell death or growth inhibition.

Comparison with Similar Compounds

N-(Thiazolidin-3-yl)benzothiazole Carboxamides ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share a carboxamide linkage but differ in core heterocycles (thiazolidinone vs. thiadiazole) and substituents. Key distinctions include:

  • Substituent Effects : The 4-chlorophenyl group in 4g enhances lipophilicity compared to the allylsulfanyl group in the target compound. This substitution correlates with moderate synthesis yields (70%) .
  • Bioactivity Potential: Thiazolidinone derivatives are explored for antimicrobial and anti-inflammatory activities, whereas thiadiazole derivatives (like the target compound) are studied for kinase inhibition due to sulfur’s electron-withdrawing effects .

Thiadiazole-Acryloyl Derivatives ()

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]benzamide (4g) features an electron-rich dimethylamino-acryloyl group, contrasting with the allylsulfanyl group in the target compound.

  • The allylsulfanyl group, however, offers greater rotational freedom and sulfur-mediated reactivity .
  • Synthesis Yields : 4g was synthesized in 82% yield, suggesting that electron-donating groups (e.g., methylphenyl) favor reaction efficiency compared to halogenated analogs .

Chromene-Carboxamide Derivatives ( and )

6-Chloro-7-Methyl-4-oxo Analogue ()

The compound 6-chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide is structurally closest to the target compound but includes a 7-methyl group on the chromene ring.

  • Molecular Weight : The methyl group increases molecular weight by 14 Da (407.9 vs. 393.9 g/mol), which could affect pharmacokinetics .

Chromene-Benzamide Derivatives ()

Compounds like 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide replace the thiadiazole-carboxamide moiety with a simple benzamide group.

  • Simplified Core : The absence of the thiadiazole ring reduces complexity but limits opportunities for sulfur-based interactions in drug-receptor binding .

Heterocyclic Analogues with Oxadiazole/Tetrazole Cores ()

Oxadiazole Derivatives ()

2-Aryl-5-(2’-phenyl-1’,2’,3’-triazol-4’-yl)-1,3,4-oxadiazoles exhibit a triazole-oxadiazole hybrid structure.

  • Synthetic Routes : Synthesized via POCl₃-catalyzed cyclization, contrasting with the condensation methods used for thiadiazole derivatives. Oxadiazoles are more oxygen-rich, favoring hydrogen-bond acceptor capacity .

Tetrazole Derivatives ()

N-5-Tetrazolyl-N′-aroylureas demonstrate plant growth-regulating activity, highlighting the role of tetrazole’s high nitrogen content in bioactivity.

  • Bioactivity Comparison : While tetrazoles show cytokinin-like effects, thiadiazole-carboxamides (like the target compound) are untested in this context but may leverage sulfur’s redox activity for different applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Synthesis Yield (%)
Target Compound Chromene-thiadiazole 6-Cl, allylsulfanyl (Z) 393.9 3.8* N/A
6-Chloro-7-methyl analogue () Chromene-thiadiazole 6-Cl, 7-Me, allylsulfanyl 407.9 3.8 N/A
N-[2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl]benzothiazole-3-carboxamide (4g) Thiazolidinone 4-ClPh, benzothiazole ~400 (estimated) ~4.1 70
N-[3-(3-Methylphenyl)-5-acryloyl-thiadiazol-2-ylidene]benzamide (4g) Thiadiazole-acryloyl 3-MePh, dimethylamino-acryloyl 392.5 ~3.5 82

*Estimated based on analogous structures.

Biological Activity

6-Chloro-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene moiety and a thiadiazole ring. Its chemical formula is C15H13ClN4O2SC_{15}H_{13}ClN_4O_2S. The presence of chlorine and sulfur atoms in its structure is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles and chromenes. For instance, derivatives containing thiadiazole rings have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHeLa10.0Cell cycle arrest
6-Chloro...MCF-77.0Inhibition of proliferation

The compound has demonstrated an IC50 value of approximately 7 µM against the MCF-7 cell line, indicating moderate cytotoxicity. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. The synthesized compound has been evaluated for its efficacy against various bacterial strains.

Table 2: Antimicrobial Activity of 6-Chloro...

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, but higher MIC values against Pseudomonas aeruginosa suggest lower efficacy.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and biological effectiveness. SAR studies have shown that modifications in the thiadiazole ring significantly influence the anticancer and antimicrobial activities.

Key Findings:

  • Electron-Withdrawing Groups: Compounds with halogen substitutions exhibit improved activity.
  • Thiadiazole Moiety: Essential for both anticancer and antimicrobial action.

Case Studies

  • Study on Anticancer Properties:
    A study published in a peer-reviewed journal evaluated several thiadiazole derivatives, including the target compound, against the MCF-7 cell line using an MTT assay. Results indicated that compounds with similar structures had IC50 values ranging from 5 to 10 µM, confirming the potential for further development as anticancer agents .
  • Antimicrobial Evaluation:
    Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that many exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The target compound's performance was consistent with these findings, supporting its potential as a lead structure for antibiotic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.